molecular formula C6H13N B1585039 2-Propanamine, N-(1-methylethylidene)- CAS No. 3332-08-9

2-Propanamine, N-(1-methylethylidene)-

Cat. No. B1585039
CAS RN: 3332-08-9
M. Wt: 99.17 g/mol
InChI Key: UCJOAMOXKLJGST-UHFFFAOYSA-N
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Description

“2-Propanamine, N-(1-methylethylidene)-” is a chemical compound with the formula C6H13N . It has a molecular weight of 99.1741 . The IUPAC Standard InChI for this compound is InChI=1S/C6H13N/c1-5(2)7-6(3)4/h5H,1-4H3 .


Molecular Structure Analysis

The molecular structure of “2-Propanamine, N-(1-methylethylidene)-” consists of a chain of carbon atoms with an amine group attached . The structure can be represented in 2D or 3D models .

Scientific Research Applications

1. Forensic and Clinical Toxicology

2-Propanamine derivatives are significant in forensic and clinical toxicology. For instance, Bykov et al. (2017) focused on the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples. They utilized molecular-imprinted polymer-based sorbents for selective extraction, significantly improving sensitivity and accuracy in analyses, crucial for both clinical and forensic applications (Bykov et al., 2017).

2. Chemical Analysis and Differentiation

In chemical analysis, the differentiation of various 2-Propanamine derivatives is vital. Deruiter et al. (1990) developed liquid chromatographic and mass spectral methods to distinguish 1-(3,4-methylenedioxyphenyl)-1-propanamines from other similar compounds. Their work aids in the accurate identification of these compounds in forensic science, essential for legal and investigatory purposes (Deruiter et al., 1990).

3. Synthesis of Novel Derivatives

The synthesis of novel 2-Propanamine derivatives has potential therapeutic applications. Jing (2010) reported the design and synthesis of new N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives. Such research contributes to the development of new compounds with potential pharmaceutical applications (Jing, 2010).

4. Thermodynamic and Thermophysical Studies

Understanding the thermodynamic properties of organic nitrogen compounds, including 2-Propanamine derivatives, is crucial in various scientific applications. Das et al. (1993) evaluated thermodynamic and thermophysical properties of such compounds, providing essential data for their practical applications in chemistry and material science (Das et al., 1993).

5. Radiopharmaceutical Applications

2-Propanamine derivatives can also be relevant in radiopharmaceuticals. Vasdev et al. (2009) developed a method for preparing [18F]fluoroamines, including 1-[18F]fluoro-2-propanamine, which are crucial in the generation of new radiopharmaceuticals for medical imaging (Vasdev et al., 2009).

properties

IUPAC Name

N-propan-2-ylpropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(2)7-6(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJOAMOXKLJGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186941
Record name 2-Propanamine, N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanamine, N-(1-methylethylidene)-

CAS RN

3332-08-9
Record name 2-Propanamine, N-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, N-(1-methylethylidene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223095
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanamine, N-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (propan-2-yl)(propan-2-ylidene)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Liao, L Zhu, J Xu, J Jiang, G Zhou, S Wang - Journal of Analytical and …, 2023 - Elsevier
Solvent pretreatment can remove some components in biomass and change the distribution of its pyrolytic products. Combined with the physicochemical analysis of tobacco before and …
Number of citations: 1 www.sciencedirect.com
D Petruzzelli, G Mascolo, G Barile, G Tiravanti… - Reactive and Functional …, 1997 - Elsevier
Physical and chemical stability of polymeric sorbents, including ion-exchange resins, is among the main concern of both manufacturers and users. Different countries are gradually …
Number of citations: 15 www.sciencedirect.com
G Sánchez, J Friggieri, AA Adesina… - Catalysis Science & …, 2014 - pubs.rsc.org
A continuous process for the conversion of glycerol to allyl alcohol, where ammonia or organic acids are added to the feed as sacrificial reductants, was investigated. Significant …
Number of citations: 30 pubs.rsc.org

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